ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C23H19ClN4O4 and an average mass of 450.874 Da . This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves multiple steps, starting from readily available starting materials. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Ethyl 3-{2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamido}benzoate
These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.
Properties
Molecular Formula |
C23H19ClN4O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29) |
InChI Key |
HAENPQIYKZJOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
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